2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride
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Overview
Description
2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple phenyl groups and a piperidine ring.
Preparation Methods
The synthesis of 2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride involves several steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which is then subjected to an iodine-mediated electrophilic cyclization to form the intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This intermediate undergoes further reactions, including Suzuki cross-couplings with various boronic acids and alkylation reactions, to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include iodine, boronic acids, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has been extensively studied for its antiproliferative activity against various cancer cell lines, including K562, MV4-11, and MCF-7 . It has shown potential in inducing cell death through mechanisms such as poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activation of caspase 9, and reduction of proliferating cell nuclear antigen (PCNA) levels . Additionally, it has been investigated for its fluorescence properties, making it a potential candidate for use as a pH indicator in biological and chemical research .
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride involves its interaction with molecular targets such as PARP-1 and caspase 9. By inducing cleavage of PARP-1 and activating caspase 9, the compound triggers apoptotic pathways, leading to cell death . This mechanism is particularly relevant in its antiproliferative effects against cancer cells.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-c]pyridines, which also exhibit antiproliferative activity. 2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride is unique due to its specific structure, which enhances its ability to induce cell death and its potential use as a pH indicator . Other similar compounds may not exhibit the same level of activity or may have different mechanisms of action.
Properties
IUPAC Name |
2,6-diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO.ClH/c1-21(2)26-27(24-16-10-5-11-17-24)29-25(23-14-8-4-9-15-23)20-28(26,30)19-18-22-12-6-3-7-13-22;/h3-17,21,25-27,29-30H,20H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBRXMJOLOYBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC(CC1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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